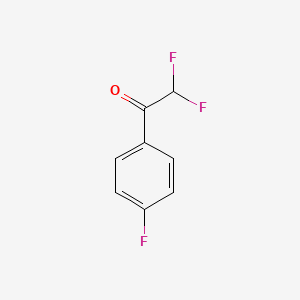

2,2-Difluoro-1-(4-fluorophenyl)ethanone

Beschreibung

BenchChem offers high-quality 2,2-Difluoro-1-(4-fluorophenyl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2-Difluoro-1-(4-fluorophenyl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

2,2-difluoro-1-(4-fluorophenyl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3O/c9-6-3-1-5(2-4-6)7(12)8(10)11/h1-4,8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZMKCCNNTVCJGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C(F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701281395 | |

| Record name | 2,2-Difluoro-1-(4-fluorophenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701281395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50562-06-6 | |

| Record name | 2,2-Difluoro-1-(4-fluorophenyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50562-06-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2-Difluoro-1-(4-fluorophenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701281395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2,2-Difluoro-1-(4-fluorophenyl)ethanone CAS number and properties

The following technical guide details the properties, synthesis, and applications of 2,2-Difluoro-1-(4-fluorophenyl)ethanone , a critical fluorinated building block in medicinal chemistry.

Advanced Synthesis, Properties, and Bioisosteric Applications

Executive Summary

In modern drug discovery, the strategic incorporation of fluorine atoms is a proven method to modulate pKa, lipophilicity, and metabolic stability. 2,2-Difluoro-1-(4-fluorophenyl)ethanone (often referred to as

This guide provides a rigorous technical analysis of this compound, focusing on its synthesis from commercially available precursors, its unique reactivity profile, and its utility in synthesizing bioactive heterocycles.

Chemical Identity & Physical Properties[1][2]

While the ketone itself is often generated in situ or supplied as a specialized intermediate, its alcohol precursor is a standard commercial entry point.

| Property | Data |

| Chemical Name | 2,2-Difluoro-1-(4-fluorophenyl)ethanone |

| Common Synonyms | |

| Molecular Formula | |

| Molecular Weight | 174.12 g/mol |

| Precursor CAS | 2546-44-3 (2,2-Difluoro-1-(4-fluorophenyl)ethan-1-ol) |

| Analog CAS | 403-42-9 (1-(4-Fluorophenyl)ethanone - non-difluoro parent) |

| Predicted LogP | ~2.3 - 2.5 (High Lipophilicity) |

| H-Bond Acceptors | 4 (3 Fluorine, 1 Oxygen) |

| Physical State | Colorless liquid or low-melting solid (dependent on purity/hydrate form) |

Structural Significance

The molecule features two distinct fluorine environments:[1][2]

-

Aromatic Fluorine (C4-F): Deactivates the ring towards electrophilic attack but enables specific metabolic blocking at the para-position.

-

Alpha-Difluoro (

): Induces a strong inductive electron-withdrawing effect (-I), significantly lowering the pKa of any remaining alpha-protons (if present) and increasing the susceptibility of the carbonyl to hydration (formation of gem-diols in aqueous media).

Synthetic Methodologies

Two primary routes are recommended for the synthesis of 2,2-Difluoro-1-(4-fluorophenyl)ethanone. Route A is preferred for high-purity, small-scale preparation, while Route B is scalable but requires careful handling of fluorinating agents.

Route A: Oxidation of 2,2-Difluoro-1-(4-fluorophenyl)ethanol

This route utilizes the commercially available alcohol (CAS 2546-44-3). The presence of the electron-withdrawing

Protocol (Dess-Martin Periodinane Oxidation):

-

Setup: Charge a flame-dried round-bottom flask with 2,2-Difluoro-1-(4-fluorophenyl)ethanol (1.0 equiv) and anhydrous Dichloromethane (DCM) [0.1 M concentration].

-

Reagent Addition: Cool to 0°C. Add Dess-Martin Periodinane (DMP) (1.2 equiv) in a single portion.

-

Reaction: Allow to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (the ketone is less polar than the alcohol).

-

Quench: Dilute with diethyl ether. Pour into a 1:1 mixture of saturated

and -

Isolation: Extract with ether, dry over

, and concentrate. -

Purification: Flash chromatography (Hexanes/EtOAc).

Route B: Electrophilic Fluorination of 4'-Fluoroacetophenone

Direct fluorination of the parent acetophenone using Selectfluor® (F-TEDA-BF4) is efficient for introducing the gem-difluoro motif.

Protocol:

-

Setup: Dissolve 1-(4-fluorophenyl)ethanone (CAS 403-42-9) in Acetonitrile (MeCN).

-

Reagent Addition: Add Selectfluor (2.2 equiv) to ensure difluorination.

-

Catalysis: Add a catalytic amount of acid (e.g.,

or TFA) to promote enolization, or use microwave irradiation to accelerate the reaction. -

Heating: Reflux at 80°C for 12–24 hours.

-

Workup: Remove solvent in vacuo, redissolve in DCM, wash with water, and purify via silica gel chromatography.

Visualization of Synthetic Workflows

Figure 1: Synthetic pathways for 2,2-Difluoro-1-(4-fluorophenyl)ethanone via Oxidation (Top) and Direct Fluorination (Bottom).[3]

Reactivity & Mechanistic Insights

The Gem-Difluoro Effect

The introduction of the

-

Carbonyl Electrophilicity: The adjacent fluorines destabilize the carbonyl bond dipole, making the carbonyl carbon significantly more electrophilic. This increases reactivity towards nucleophiles (e.g., amines, alcohols) but also makes the compound prone to forming stable hydrates (gem-diols) in the presence of water.

-

Implication: Reactions requiring anhydrous conditions must be strictly controlled.

-

-

Bond Angles: The "Thorpe-Ingold" effect is modified by the fluorine atoms, slightly widening the

angle and compressing the

Bioisosteric Utility

In drug design, this scaffold acts as a transition state mimic for amide hydrolysis. The hydrated ketone (gem-diol) mimics the tetrahedral intermediate of peptide bond cleavage, making it a potent motif for protease inhibitors.

Applications in Drug Discovery

Heterocycle Synthesis

This ketone is a versatile precursor for synthesizing fluorinated heterocycles, particularly 2-substituted-4-(4-fluorophenyl)-5-fluorothiazoles or imidazoles.

-

Mechanism: Condensation with thioureas or amidines. The

group can undergo defluorination-elimination sequences or remain intact depending on conditions.

Metabolic Stability

The 4-fluoro substituent on the aromatic ring blocks P450-mediated hydroxylation at the para-position, a common metabolic soft spot. Simultaneously, the alpha-difluoro group prevents metabolic oxidation at the alpha-carbon, extending the half-life (

Case Study: Enzyme Inhibition

Compounds containing the

Safety & Handling

-

Toxicity: Fluorinated ketones can be toxic if inhaled or ingested.[4] The 4-fluorophenyl moiety suggests potential skin irritation.

-

Hydration: Due to the hygroscopic nature of electron-deficient ketones, store under an inert atmosphere (Argon/Nitrogen) and keep refrigerated.

-

Incompatibility: Avoid strong bases which can induce haloform-type cleavage of the

bond.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CAS 403-42-9 (Parent Acetophenone). Retrieved from [Link]

-

Organic Syntheses (2021). Fluoride-Triggered Synthesis of 1-Aryl-2,2-Difluoroalkenes. Org.[5][6][7][8] Synth. 2021, 98, 446-462. Retrieved from [Link]

-

Beilstein Journal of Organic Chemistry (2013). Synthesis of 2,2-difluoro-1,3-diketones. Retrieved from [Link]

Sources

- 1. Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas - PMC [pmc.ncbi.nlm.nih.gov]

- 2. vaia.com [vaia.com]

- 3. WO2016058896A1 - Process for the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone - Google Patents [patents.google.com]

- 4. CAS 403-42-9: 4′-Fluoroacetophenone | CymitQuimica [cymitquimica.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. m.youtube.com [m.youtube.com]

- 7. "A Process For Preparation Of Difluoroacetyl Fluoride And Its [quickcompany.in]

- 8. 2-Bromo-1-(4-fluorophenyl)ethanone | TargetMol [targetmol.com]

2,2-Difluoro-4'-fluoroacetophenone: Technical Guide & Synthesis Protocols

This technical guide provides an in-depth analysis of 2,2-Difluoro-4'-fluoroacetophenone , a critical fluorinated building block in medicinal chemistry.

Executive Summary

2,2-Difluoro-4'-fluoroacetophenone (CAS: 50562-06-6 ) is an aromatic ketone characterized by a gem-difluoro substitution at the

Part 1: Structural Identity & Nomenclature

| Attribute | Detail |

| IUPAC Name | 2,2-Difluoro-1-(4-fluorophenyl)ethan-1-one |

| Common Synonyms | |

| CAS Number | 50562-06-6 |

| Molecular Formula | |

| Molecular Weight | 174.12 g/mol |

| SMILES | FC1=CC=C(C(=O)C(F)F)C=C1 |

| InChI Key | ROMXIJKGAUMYOY-UHFFFAOYSA-N |

Structural Analysis

The molecule features two distinct fluorinated regions:

-

Aryl Fluorine (C4'): Deactivates the ring toward electrophilic attack but enables nucleophilic aromatic substitution (

) under specific conditions. -

-Difluoro Carbonyl: The two

Part 2: Physicochemical Profile

| Property | Value / Description |

| Appearance | Colorless to pale yellow liquid or low-melting solid |

| Boiling Point | ~190–200 °C (Predicted at 760 mmHg) |

| Density | ~1.3–1.4 g/cm³ |

| Solubility | Soluble in organic solvents (DCM, THF, EtOAc); limited solubility in water |

| Reactivity | Prone to hydrate formation in aqueous media due to electron-deficient carbonyl |

Part 3: Synthetic Pathways

Two primary methodologies are employed for the synthesis of 2,2-Difluoro-4'-fluoroacetophenone: Friedel-Crafts Acylation (Industrial) and Grignard Addition (Laboratory Scale).

Method A: Friedel-Crafts Acylation (Preferred Route)

This method involves the direct acylation of fluorobenzene with difluoroacetyl chloride. It is favored for its atom economy and scalability.

-

Reagents: Fluorobenzene, Difluoroacetyl chloride, Aluminum Chloride (

). -

Mechanism: Electrophilic Aromatic Substitution (

).

Protocol:

-

Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser and dropping funnel. Maintain an inert atmosphere (

). -

Catalyst Preparation: Suspend anhydrous

(1.2 equiv) in dry dichloromethane (DCM) or use neat fluorobenzene as solvent. -

Addition: Cool to 0°C. Add difluoroacetyl chloride (1.0 equiv) dropwise.

-

Reaction: Add fluorobenzene (1.0–1.2 equiv) slowly. The reaction is exothermic.

-

Heating: Allow to warm to room temperature (RT) and reflux at 40–50°C for 2–4 hours.

-

Quench: Pour the mixture over crushed ice/HCl to hydrolyze the aluminum complex.

-

Workup: Extract with DCM, wash with brine, dry over

, and concentrate. Purify via vacuum distillation.

Method B: Grignard Reaction

Useful when difluoroacetyl chloride is unavailable, utilizing ethyl difluoroacetate.

-

Reagents: 4-Fluorophenylmagnesium bromide, Ethyl difluoroacetate.

-

Conditions: Cryogenic (

), THF solvent.

Protocol:

-

Reagent Formation: Prepare 4-fluorophenylmagnesium bromide (1.0 M in THF) from 1-bromo-4-fluorobenzene and Mg turnings.

-

Addition: Cool a solution of ethyl difluoroacetate (1.0 equiv) in dry THF to

. -

Coupling: Add the Grignard reagent dropwise over 1 hour. Note: Inverse addition is crucial to prevent double addition (formation of the tertiary alcohol).

-

Quench: Quench with saturated

at low temperature.

Synthesis Workflow Diagram

Figure 1: Parallel synthetic pathways for 2,2-Difluoro-4'-fluoroacetophenone highlighting the Friedel-Crafts and Grignard routes.

Part 4: Reactivity & Applications

The unique electronic signature of 2,2-Difluoro-4'-fluoroacetophenone drives its utility in drug design.

1. Bioisosteric Replacement

The

2. Heterocycle Synthesis

The electron-deficient carbonyl is an excellent electrophile for condensation reactions.

-

Thiazole Formation: Reaction with thioamides (Hantzsch synthesis).

-

Imidazole Formation: Reaction with amidines.

3. Enzymatic Inhibition

Derivatives of this ketone are often explored as inhibitors of:

-

Histone Deacetylases (HDACs): The electrophilic ketone can form a reversible hemiketal with the active site zinc-bound water or serine residues.

-

Serine Proteases: Forming transition-state analog complexes.

Reactivity Logic Diagram

Figure 2: Divergent reactivity profile showing conversion to alcohols, heterocycles, and hydrates.[2][3][4][5][6][7][8][9][10]

Part 5: Safety & Handling

Hazard Classification (GHS):

-

Skin Irritation: Category 2 (Causes skin irritation).[11]

-

Eye Irritation: Category 2A (Causes serious eye irritation).

-

STOT-SE: Category 3 (May cause respiratory irritation).

Handling Protocols:

-

Engineering Controls: Always handle within a certified chemical fume hood. The compound may release fluoride ions upon thermal decomposition.

-

Storage: Store under inert gas (

or -

Spill Response: Absorb with sand or vermiculite. Do not use water directly on large spills due to potential hydrolysis and acid release.

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 24856000, 2,2-Difluoro-1-(4-fluorophenyl)ethanone. PubChem.[12] [Link]

-

Organic Syntheses. Fluoride-Triggered Synthesis of 1-Aryl-2,2-Difluoroalkenes. Org. Synth. 2022, 99, 1-17. [Link]

-

Beilstein Journal of Organic Chemistry. Synthesis of 2,2-difluoro-1,3-diketone derivatives. Beilstein J. Org. Chem. 2019, 15, 2319–2326. [Link]

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. CN107641072B - Method for preparing (S) -2-chloro-1- (3, 4-difluorophenyl) ethanol - Google Patents [patents.google.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. researchgate.net [researchgate.net]

- 7. 4-Fluorophenylmagnesium Bromide | 352-13-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. EP0012366A1 - 3,4-Diaza-bicyclo(4.1.0)hepten-2-ones-5, process for their preparation and therapeutical compositions containing them - Google Patents [patents.google.com]

- 11. dcfinechemicals.com [dcfinechemicals.com]

- 12. 4'-Fluoroacetophenone | C8H7FO | CID 9828 - PubChem [pubchem.ncbi.nlm.nih.gov]

2,2-Difluoro-1-(4-fluorophenyl)ethanone molecular weight and formula

This technical guide details the physicochemical properties, synthesis, and applications of 2,2-Difluoro-1-(4-fluorophenyl)ethanone , a specialized fluorinated building block used in medicinal chemistry to modulate metabolic stability and lipophilicity.

Physicochemical Profile, Synthetic Utility, and Application in Drug Discovery

Executive Summary

2,2-Difluoro-1-(4-fluorophenyl)ethanone (C

Part 1: Physicochemical Characterization

Molecular Identity

The compound is defined by the presence of three fluorine atoms in specific electronic environments: two on the

| Property | Value |

| IUPAC Name | 2,2-Difluoro-1-(4-fluorophenyl)ethan-1-one |

| Common Synonyms | Difluoromethyl 4-fluorophenyl ketone; |

| Molecular Formula | C |

| Molecular Weight | 174.12 g/mol |

| Exact Mass | 174.029 g/mol |

| CAS Number (Precursor) | Note: The ketone is often prepared in situ or from the alcohol precursor (CAS 2546-44-3).[2] |

| Physical State | Colorless to pale yellow liquid (at ambient temp) |

| Predicted LogP | ~2.3 – 2.5 (High lipophilicity due to C-F bonds) |

Structural Analysis

-

Electronic Effects: The

group exerts a strong electron-withdrawing inductive effect (-I), increasing the electrophilicity of the carbonyl carbon compared to a standard acetophenone. This makes the ketone highly reactive toward nucleophiles (e.g., in condensation reactions). -

Conformation: The difluoromethyl group adopts a conformation that minimizes dipole repulsion with the carbonyl oxygen, often influencing the binding geometry in enzyme active sites.

Part 2: Synthetic Pathways[4]

The synthesis of 2,2-difluoro-1-arylethanones is challenging due to the sensitivity of the difluoromethyl group to basic conditions (haloform-type cleavage). Two robust methods are recommended: Nucleophilic Acylation (Method A) and Oxidation (Method B).

Method A: Grignard Addition to Ethyl Difluoroacetate (Primary Route)

This method utilizes the reaction between a commercially available difluoroacetic acid ester and a Grignard reagent. It is preferred for scale-up due to the availability of starting materials.

Protocol:

-

Reagents: 4-Fluorophenylmagnesium bromide (1.0 M in THF), Ethyl difluoroacetate (1.2 equiv), THF (anhydrous).

-

Conditions: Cryogenic (-78°C) to prevent over-addition (formation of the tertiary alcohol).

-

Procedure:

-

Cool a solution of ethyl difluoroacetate in anhydrous THF to -78°C under nitrogen.

-

Dropwise add 4-fluorophenylmagnesium bromide over 30 minutes.

-

Stir at -78°C for 2 hours.

-

Critical Step: Quench with saturated aqueous NH

Cl at low temperature to avoid basic degradation of the product. -

Extract with diethyl ether, dry over MgSO

, and concentrate. -

Purify via vacuum distillation or flash chromatography (Hexanes/EtOAc).

-

Method B: Oxidation of 2,2-Difluoro-1-(4-fluorophenyl)ethanol

If the alcohol precursor (CAS 2546-44-3) is available, oxidation provides a mild route to the ketone.

Protocol:

-

Reagents: 2,2-Difluoro-1-(4-fluorophenyl)ethanol, Dess-Martin Periodinane (DMP) or Swern conditions.

-

Procedure:

-

Dissolve alcohol in DCM.

-

Add DMP (1.1 equiv) at 0°C.

-

Stir at room temperature for 1-3 hours.

-

Quench with Na

S

-

Synthetic Workflow Visualization

The following diagram illustrates the logic flow for Method A (Grignard Route), highlighting critical control points.

Figure 1: Synthetic workflow for the preparation of 2,2-difluoro-1-(4-fluorophenyl)ethanone via Grignard addition.

Part 3: Applications in Drug Development[1][5]

Bioisosterism and Metabolic Stability

The 2,2-difluoroacetyl moiety is a strategic functional group in medicinal chemistry:

-

Metabolic Blocking: The C-F bond strength (approx. 116 kcal/mol) renders the

-position inert to metabolic oxidation by Cytochrome P450 enzymes, extending the half-life ( -

Lipophilicity Modulation: The replacement of hydrogen with fluorine increases lipophilicity (

), enhancing membrane permeability and blood-brain barrier (BBB) penetration. -

Acidity Modulation: The

group increases the acidity of the remaining

Analytical Profiling (Expected Data)

Researchers should verify the identity of the synthesized compound using the following spectral signatures:

-

H NMR (CDCl

-

~6.0–6.5 ppm (t,

- ~7.2 ppm (m, 2H, Ar-H meta to carbonyl).

- ~8.0 ppm (m, 2H, Ar-H ortho to carbonyl).

-

~6.0–6.5 ppm (t,

-

F NMR (CDCl

-

~-120 to -125 ppm (d,

-

~-105 ppm (s, Ar-

-

~-120 to -125 ppm (d,

-

MS (EI):

-

Molecular ion

at m/z 174. -

Fragment peak

(loss of 51 Da) corresponding to the 4-fluorobenzoyl cation (m/z 123).

-

Part 4: Safety & Handling

Hazard Identification

-

GHS Classification: Skin Irritant (Category 2), Eye Irritant (Category 2A).[3]

-

Specific Hazards:

-

Lachrymator: Like many

-halo ketones, this compound may act as a lachrymator (tear gas agent). Handle only in a fume hood. -

Reactivity: Susceptible to hydration (formation of gem-diols) in the presence of water due to the electron-deficient carbonyl.

-

Handling Protocol

-

PPE: Wear nitrile gloves, safety goggles, and a lab coat.

-

Storage: Store under an inert atmosphere (Argon/Nitrogen) at 2-8°C to prevent hydrolysis or oxidation.

-

Spill Response: Absorb with inert material (vermiculite) and neutralize with dilute sodium bicarbonate solution before disposal.

References

-

Synthesis of Difluoromethyl Ketones

- Title: "Nucleophilic Difluoromethyl

- Source:Chemical Reviews, 2014.

- Context: General methods for introducing groups.

-

Precursor Data (Alcohol)

- Title: "2,2-Difluoro-1-(4-fluorophenyl)ethanol - Substance Detail."

- Source: PubChem (N

- Context: Identification of the direct alcohol precursor (CAS 2546-44-3).

-

Fluorine in Medicinal Chemistry

- Title: "Fluorine in Pharmaceutical Industry: Fluorine-Containing Drugs Introduced to the Market."

- Source:Chemical Reviews, 2014.

- Context: Mechanistic explanation of metabolic stability conferred by aryl fluorides and difluoromethyl groups.

Sources

Methodological & Application

Synthesis of 2,2-Difluoro-1-(4-fluorophenyl)ethanone from 4-fluoroacetophenone

An Application Note for the Synthesis of 2,2-Difluoro-1-(4-fluorophenyl)ethanone

Abstract

This technical guide provides a comprehensive and field-proven protocol for the synthesis of 2,2-Difluoro-1-(4-fluorophenyl)ethanone, a valuable fluorinated building block in pharmaceutical and agrochemical research. The synthesis is achieved through the direct α,α-difluorination of the commercially available precursor, 4-fluoroacetophenone, utilizing the electrophilic fluorinating agent Selectfluor®. This document elucidates the underlying reaction mechanism, offers a detailed, step-by-step experimental protocol, and includes essential data for product characterization and safety guidelines. The information is tailored for researchers, synthetic chemists, and drug development professionals seeking a reliable and reproducible method for accessing difluoromethyl ketone moieties.

Introduction and Scientific Context

The strategic incorporation of fluorine atoms into organic molecules is a cornerstone of modern medicinal chemistry. The difluoromethyl group (CHF₂) is of particular interest as it can serve as a bioisostere for hydroxyl or thiol groups, acting as a weak hydrogen bond donor, which can significantly enhance binding affinity to biological targets.[1] Furthermore, the introduction of a CHF₂ group often improves metabolic stability, lipophilicity, and bioavailability of drug candidates.[1]

2,2-Difluoro-1-(4-fluorophenyl)ethanone is a key intermediate that provides a direct entry point to a wide array of more complex molecules bearing the desirable 4-fluorophenyl and difluoromethyl ketone motifs. This guide details a robust and scalable synthesis from 4-fluoroacetophenone, focusing on the direct electrophilic fluorination pathway, which represents one of the most efficient methods for preparing α,α-difluoroketones.[2][3]

Synthetic Strategy and Mechanistic Rationale

The conversion of 4-fluoroacetophenone to its α,α-difluorinated analog is achieved via electrophilic fluorination. The success of this reaction hinges on the generation of a nucleophilic enol or enolate intermediate from the starting ketone, which then attacks an electrophilic fluorine source.

The Reaction Mechanism

The accepted mechanism for this transformation involves a two-stage fluorination process, as depicted below.

Sources

Preparation of 2,2-Difluoro-1-arylethanones: A Modern Approach via Difluoroacetyl Weinreb Amide Condensation

Application Note & Protocol

Introduction

The α,α-difluoromethyl ketone moiety is a cornerstone in modern medicinal chemistry and drug development.[1] Its unique stereoelectronic properties, acting as a bioisostere for hydroxyl and thiol groups while offering enhanced metabolic stability and lipophilicity, make it a highly sought-after functional group.[2] The synthesis of 2,2-difluoro-1-arylethanones, a key class of these compounds, has been a topic of significant research. While the direct condensation of a difluoroacetate ester with an aryl organometallic reagent seems like a straightforward approach analogous to the Claisen condensation, this pathway is often fraught with challenges, leading to low yields and complex side reactions.

This technical guide provides a comprehensive overview and a field-proven protocol for the synthesis of 2,2-difluoro-1-arylethanones. We will first dissect the mechanistic challenges associated with the direct ester condensation method and then present a robust and superior two-step protocol centered on the use of N-methoxy-N-methyl-2,2-difluoroacetamide, commonly known as the difluoroacetyl Weinreb amide. This method circumvents the pitfalls of the direct condensation and provides a reliable route to the target compounds in high yields.

The Challenge of Direct Condensation with Difluoroacetate Esters

The reaction of an ester with a potent nucleophile like an organolithium or Grignard reagent is a classic method for ketone synthesis. However, this reaction is notoriously difficult to control. The initially formed ketone is often more reactive than the starting ester, leading to a second nucleophilic attack and the formation of a tertiary alcohol as a major byproduct.[3]

In the specific case of ethyl difluoroacetate, the problem is exacerbated. The reaction with an aryl lithium or Grignard reagent forms a tetrahedral intermediate. Instead of cleanly eliminating the ethoxide to form the ketone, this intermediate can undergo further reactions, leading to significantly reduced yields of the desired 2,2-difluoro-1-arylethanone.[4]

| Feature | Direct Ester Condensation | Weinreb Amide Condensation |

| Key Intermediate | Unstable tetrahedral adduct | Stable, chelated tetrahedral intermediate |

| Primary Side Reaction | Over-addition to form tertiary alcohol | Over-addition is effectively prevented |

| Typical Yields | Often low to moderate [4] | Good to excellent [5] |

| Reaction Control | Difficult, requires precise stoichiometry and temperature control | Robust and easily controlled |

| Workup | Can be complex due to product mixture | Straightforward acidic workup |

Experimental Protocols

The following protocols provide a two-stage process for the synthesis of 2,2-difluoro-1-arylethanones, starting from the preparation of the difluoroacetyl Weinreb amide.

Protocol I: Synthesis of N-methoxy-N-methyl-2,2-difluoroacetamide

This protocol details the preparation of the key Weinreb amide intermediate from ethyl difluoroacetate.

Materials:

-

Ethyl difluoroacetate

-

N,O-Dimethylhydroxylamine hydrochloride

-

Isopropylmagnesium chloride solution (2.0 M in THF)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flasks, magnetic stirrer, dropping funnel, ice bath, argon or nitrogen supply

Procedure:

-

Preparation of the Amine Solution: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add N,O-dimethylhydroxylamine hydrochloride (1.1 equivalents). Add anhydrous THF to create a stirrable slurry.

-

Formation of the Magnesium Amide: Cool the slurry to 0 °C using an ice bath. Slowly add isopropylmagnesium chloride solution (2.2 equivalents) dropwise via a syringe or dropping funnel over 30 minutes. The reaction is exothermic and will evolve gas.

-

Amide Formation: After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour.

-

Addition of Ester: Cool the reaction mixture back down to 0 °C. Add ethyl difluoroacetate (1.0 equivalent) dropwise over 20-30 minutes, maintaining the internal temperature below 10 °C.

-

Reaction Quench: Once the addition is complete, stir the reaction at 0 °C for an additional hour. Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

-

Extraction and Workup: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF). Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude N-methoxy-N-methyl-2,2-difluoroacetamide can be purified by vacuum distillation or column chromatography on silica gel to yield a colorless oil.

Protocol II: Synthesis of 2,2-Difluoro-1-arylethanones

This protocol describes the reaction of the difluoroacetyl Weinreb amide with an aryl Grignard reagent.

Materials:

-

Aryl bromide (e.g., bromobenzene)

-

Magnesium turnings

-

Iodine (a single crystal)

-

Anhydrous tetrahydrofuran (THF) or diethyl ether

-

N-methoxy-N-methyl-2,2-difluoroacetamide (from Protocol I)

-

1 M Hydrochloric acid (HCl) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flasks, reflux condenser, magnetic stirrer, dropping funnel, ice bath, argon or nitrogen supply

Procedure:

-

Grignard Reagent Formation:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, place magnesium turnings (1.2 equivalents).

-

Add a small crystal of iodine to activate the magnesium surface.

-

Add a small amount of anhydrous THF or diethyl ether to cover the magnesium.

-

Dissolve the aryl bromide (1.1 equivalents) in anhydrous THF or diethyl ether and add it to the dropping funnel.

-

Add a small portion of the aryl bromide solution to the magnesium. The reaction should initiate, indicated by bubbling and a color change. If it does not start, gentle warming may be required.

-

Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, stir the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

-

-

Acylation Reaction:

-

In a separate flame-dried flask under an inert atmosphere, dissolve N-methoxy-N-methyl-2,2-difluoroacetamide (1.0 equivalent) in anhydrous THF.

-

Cool this solution to 0 °C in an ice bath.

-

Slowly add the freshly prepared aryl Grignard reagent solution via cannula or dropping funnel to the Weinreb amide solution.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting amide.

-

-

Workup and Purification:

-

Cool the reaction mixture back to 0 °C and quench by the slow, dropwise addition of 1 M HCl solution until the mixture is acidic (pH ~2-3).

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate or diethyl ether.

-

Wash the combined organic layers with saturated aqueous NaHCO₃ solution and then with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The crude 2,2-difluoro-1-arylethanone can be purified by column chromatography on silica gel or by vacuum distillation.

-

Troubleshooting Guide

-

Issue: Grignard reaction fails to initiate.

-

Solution: Ensure all glassware is rigorously dried and solvents are anhydrous. The magnesium surface may be passivated with an oxide layer; gently crush some turnings under an inert atmosphere or use a fresh bottle. The single crystal of iodine is crucial for activation.

-

-

Issue: Low yield of the Weinreb amide.

-

Solution: Ensure slow, controlled addition of the Grignard reagent during the formation of the magnesium amide to prevent side reactions. Ensure the N,O-dimethylhydroxylamine hydrochloride is of high purity.

-

-

Issue: Incomplete reaction during the acylation step.

-

Solution: The Grignard reagent may have partially quenched. Use a slight excess (1.1-1.2 equivalents). Titration of the Grignard reagent before use is recommended for precise control. Allow the reaction to stir for a longer period at room temperature.

-

Safety Precautions

-

Organometallic reagents such as Grignard reagents and isopropylmagnesium chloride are highly reactive, pyrophoric, and react violently with water. All manipulations must be performed under a dry, inert atmosphere (argon or nitrogen) using anhydrous solvents and proper syringe/cannula techniques.

-

Anhydrous ethers (THF, diethyl ether) are highly flammable and can form explosive peroxides. Use in a well-ventilated fume hood away from ignition sources.

-

Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

-

The quenching steps are exothermic and may cause gas evolution. Perform additions slowly and with adequate cooling.

Conclusion

The synthesis of 2,2-difluoro-1-arylethanones via the condensation of a difluoroacetate derivative is a powerful transformation in organofluorine chemistry. While direct condensation with esters is often low-yielding due to side reactions, the use of a difluoroacetyl Weinreb amide provides a robust, reliable, and high-yielding alternative. By forming a stable chelated intermediate, this method effectively circumvents the problem of over-addition, allowing for the clean formation of the desired difluoromethyl ketones. The protocols detailed herein offer a practical and scalable approach for researchers in the pharmaceutical and agrochemical industries to access these valuable fluorinated building blocks.

References

-

Recent Developments in Weinreb Synthesis and their Applications. (2019). Oriental Journal of Chemistry, 35(6). Available at: [Link]

-

Synthesis of difluoromethyl ketones. (2019). Fluorine Notes, 5(126). Available at: [Link]

- SYNTHESIS OF DIFLUOROMETHYL KETONES. (2019). Fluorine notes.

-

Synthesis of Difluoromethyl and Monofluoromethyl Ketones for Biological Evaluation at the GABA-b Receptor. (2019). eGrove. Available at: [Link]

-

Synthesis of α-Halo-α,α-Difluoromethyl Ketones by a Trifluoroacetate Release/Halogenation Protocol. (2014). PMC. Available at: [Link]

- SYNTHESIS OF DIFLUOROMETHYL KETONES. (2019). Fluorine notes.

-

Synthesis of Weinreb and their Derivatives (A-Review). (2020). ResearchGate. Available at: [Link]

-

Weinreb ketone synthesis. (n.d.). Wikipedia. Available at: [Link]

Sources

Asymmetric reduction of 2,2-Difluoro-1-(4-fluorophenyl)ethanone to chiral alcohols

The following Application Note and Protocol guide is designed for researchers and drug development professionals targeting the asymmetric synthesis of chiral fluorinated alcohols.

Abstract & Strategic Overview

The asymmetric reduction of 2,2-difluoro-1-(4-fluorophenyl)ethanone (CAS: 351-54-2) yields 2,2-difluoro-1-(4-fluorophenyl)ethanol , a privileged chiral pharmacophore found in diverse bioactive compounds (e.g., enzyme inhibitors, receptor modulators). The gem-difluoro group acts as a lipophilic bioisostere of a carbonyl or hydroxyl group, significantly altering the pKa and metabolic stability of the molecule.

This guide addresses the primary challenge in reducing electron-deficient fluorinated ketones: the hydrate equilibrium . Due to the strong electron-withdrawing effect of the fluorine atoms, the ketone exists in equilibrium with its gem-diol (hydrate) form in the presence of moisture. This species is often unreactive toward standard hydride donors, necessitating specific protocols to shift the equilibrium and ensure high conversion and enantioselectivity.

We present two validated workflows:

-

Biocatalytic Reduction (Green Chemistry): Utilizing engineered Ketoreductases (KREDs) with cofactor regeneration.

-

Ru-Catalyzed Transfer Hydrogenation (Chemocatalysis): A scalable, anhydrous method using Noyori-type catalysts.

Chemical Mechanism & Challenges[1]

The reduction transforms the prochiral ketone into a chiral secondary alcohol.[1][2] The critical variable is the hydration constant (

-

Substrate: 2,2-Difluoro-1-(4-fluorophenyl)ethanone

-

Challenge: In aqueous media (biocatalysis), the substrate exists largely as the inactive gem-diol. In organic media (chemocatalysis), trace water can deactivate the catalyst or sequester the substrate.

-

Solution:

-

Biocatalysis:[3][4][5][6] Use high enzyme loading and hydrophobic co-solvents (DMSO/MTBE) to shift the equilibrium toward the free ketone.

-

Chemocatalysis:[5][6] Use strictly anhydrous conditions or Transfer Hydrogenation (ATH) where the solvent (isopropanol) acts as the reductant, driving the equilibrium.

-

Figure 1: The substrate equilibrium. Success depends on shifting the ketone/hydrate ratio toward the free ketone.

Protocol A: Biocatalytic Reduction (KRED)

Best for: High enantioselectivity (>99% ee), ambient conditions, and aqueous-compatible scale-up.

Materials & Reagents[8]

-

Enzyme: Engineered NADPH-dependent Ketoreductase (e.g., KRED-K234 or commercially available screening kits from Codexis/Daicel).

-

Cofactor: NADP+ (1.0 mM initial concentration).

-

Cofactor Regeneration System: Glucose Dehydrogenase (GDH) + Glucose (or Isopropanol if the KRED accepts it).

-

Buffer: 100 mM Potassium Phosphate, pH 7.0.

-

Solvent: DMSO (5-10% v/v) to enhance solubility.

Experimental Workflow

Step 1: Buffer Preparation

Prepare 100 mL of 100 mM Potassium Phosphate buffer (pH 7.0). Add 1 mM Magnesium Sulfate (

Step 2: Substrate Solution (Stock) Dissolve 2,2-difluoro-1-(4-fluorophenyl)ethanone in DMSO to a concentration of 100 mg/mL. Note: The solution may warm slightly; ensure it cools to RT before use.

Step 3: Reaction Setup (10 mL Scale)

-

In a 20 mL glass vial, add 8.5 mL of Buffer.

-

Add 20 mg of NADP+.

-

Add 200 mg of Glucose (excess for regeneration).

-

Add 5 mg of GDH (approx. 50 U).

-

Add 10-20 mg of KRED enzyme powder. Stir gently to dissolve.

-

Initiation: Add 0.5 mL of Substrate Stock (50 mg substrate) dropwise while stirring at 400 rpm.

-

Incubation: Stir at 30°C for 24 hours.

Step 4: Workup & Analysis

-

Add 10 mL Ethyl Acetate (EtOAc) to quench the reaction.

-

Centrifuge to separate the emulsion (protein precipitation).

-

Extract the aqueous layer 2x with EtOAc.

-

Dry combined organics over

and concentrate. -

Analysis: Analyze conversion and ee via Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA 95:5).

Figure 2: Biocatalytic workflow emphasizing cofactor regeneration and emulsion handling.

Protocol B: Ru-Catalyzed Asymmetric Transfer Hydrogenation (ATH)

Best for: Scale-up (>100g), anhydrous requirements, and avoiding protein removal steps.

Materials & Reagents[8]

-

Catalyst: RuCl(p-cymene)[(S,S)-TsDPEN] (Noyori-Ikariya Catalyst).

-

Selection Logic: The (S,S)-ligand typically yields the (S)-alcohol for aryl ketones.

-

-

Hydrogen Source: Formic Acid / Triethylamine (5:2 azeotropic mixture).[5]

-

Why Formic Acid? Isopropanol (reversible ATH) is less effective for fluorinated ketones due to the unfavorable thermodynamic equilibrium. Formic acid (irreversible ATH) drives the reaction to completion.

-

-

Solvent: Dichloromethane (DCM) or Ethyl Acetate (anhydrous).

Experimental Workflow

Step 1: Catalyst Pre-activation (Optional but Recommended) In a Schlenk flask under Nitrogen, dissolve the Ru-dimer and (S,S)-TsDPEN ligand in DCM. Stir for 30 mins to form the active 16-electron complex. Alternatively, use commercially available pre-formed catalyst.

Step 2: Reaction Setup

-

Charge a clean, dry round-bottom flask with 1.74 g (10 mmol) of 2,2-difluoro-1-(4-fluorophenyl)ethanone .

-

Add 20 mL of anhydrous DCM.

-

Add the catalyst (S/C ratio 500:1 to 1000:1). For 10 mmol substrate, use ~10-20 µmol catalyst.

-

Initiation: Add 2.5 mL of Formic Acid/TEA (5:2) mixture dropwise via syringe.

-

Caution: Exothermic reaction with gas evolution (

).

-

Step 3: Monitoring Stir at 25-30°C. Monitor via TLC or GC every 2 hours. Reaction is typically complete within 6-12 hours.

-

Checkpoint: If conversion stalls, the pH may have drifted. Add small aliquots of Formic Acid to maintain acidic/neutral conditions (fluorinated ketones are sensitive to base-mediated decomposition).

Step 4: Workup

-

Wash the reaction mixture with water (2 x 10 mL) to remove salts and excess amine.

-

Wash with saturated

to remove residual formic acid. -

Dry over

, filter, and concentrate. -

Purification: Silica gel chromatography (Hexanes/EtOAc gradient).

Comparative Analysis & Troubleshooting

| Feature | Biocatalysis (Protocol A) | Ru-Catalysis (Protocol B) |

| Enantioselectivity (ee) | Excellent (>99%) | Good to Excellent (90-97%) |

| Conversion | High (equilibrium management required) | High (Irreversible with HCOOH) |

| Cost | High (Enzyme/Cofactor) | Moderate (Ru metal) |

| Scalability | Linear, but requires large water volumes | Excellent, high concentration possible |

| Impurity Profile | Proteins, buffer salts | Metal residues (Ru < 10ppm) |

| Hydrate Tolerance | High (aqueous media) | Low (requires anhydrous start) |

Expert Tips:

-

Hydrate Interference: If using Protocol B, ensure the starting material is not a hydrate. If it is a solid hydrate, dissolve in toluene and reflux with a Dean-Stark trap to dehydrate before reaction.

-

Determination of Absolute Configuration:

-

Compare optical rotation with literature values (typically

is negative for the (S)-isomer in similar fluorinated ethanols, but must be verified via X-ray or derivatization). -

Use Mosher's ester analysis (

NMR) for precise ee determination if HPLC separation is difficult.

-

References

-

Biocatalytic Reduction of Difluoroalkyl Ketones

-

Zhang, Z., et al. "Biocatalytic asymmetric reduction of fluoroalkyl ketones to access enantiopure fluoroalkyl secondary alcohols." Organic & Biomolecular Chemistry, 2023. Link

-

-

Ru-Catalyzed Transfer Hydrogenation (General Protocol)

-

Noyori, R., et al. "Asymmetric Transfer Hydrogenation of Ketones with Chiral Ruthenium Monosulfonated Diamine Catalysts." Journal of the American Chemical Society, 1996. Link

-

-

Hydrate Equilibrium in Fluorinated Ketones

-

Synthesis of 2,2-Difluoroethanol Derivatives

-

ChemicalBook & Patent Literature (CN105461512). "Process for preparing 2,2-difluoroethanol derivatives." Link

-

Sources

- 1. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. swissbiotech.org [swissbiotech.org]

- 4. chemrxiv.org [chemrxiv.org]

- 5. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 6. Biocatalytic asymmetric reduction of fluoroalkyl ketones to access enantiopure fluoroalkyl secondary alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. apps.dtic.mil [apps.dtic.mil]

Using 2,2-Difluoro-1-(4-fluorophenyl)ethanone in heterocycle synthesis

Executive Summary

This guide details the synthetic utility of 2,2-Difluoro-1-(4-fluorophenyl)ethanone (CAS: 56773-32-3), a critical fluorinated building block. In modern medicinal chemistry, this molecule serves two primary functions: it acts as a lipophilic bioisostere precursor for carbonyls/alcohols and provides a scaffold for the 3-difluoromethyl-5-aryl pharmacophore found in next-generation agrochemicals (SDHI fungicides) and kinase inhibitors.

This note moves beyond basic synthesis, addressing the hydration equilibrium unique to

Chemical Profile & Critical Handling

The electron-withdrawing nature of the difluoromethyl (

| Property | Specification | Operational Impact |

| Molecular Weight | 174.12 g/mol | Stoichiometry calculations must account for hydration state. |

| State | Liquid/Low-melting solid | Hygroscopic; store under inert atmosphere ( |

| Reactivity | High Electrophilicity | Prone to nucleophilic attack; |

| Hydration | Forms stable gem-diol | CRITICAL: Commercial samples may contain 5-15% water. Dehydrate via toluene azeotrope prior to strictly anhydrous reactions. |

Core Application: Regioselective Pyrazole Synthesis

Direct condensation of 2,2-difluoro-1-(4-fluorophenyl)ethanone with hydrazines often yields regioisomeric mixtures. To ensure scientific integrity and reproducibility, we recommend the Enaminone Route . This two-step one-pot protocol locks the regiochemistry before cyclization.

Mechanism of Action

-

Activation: The ketone reacts with

-Dimethylformamide dimethyl acetal (DMF-DMA) to form an -

Cyclization: The hydrazine nucleophile attacks the enaminone

-carbon (Michael-type) followed by intramolecular condensation, yielding the 1,5-disubstituted or 1,3-disubstituted pyrazole with high specificity.

Protocol: Synthesis of 3-(Difluoromethyl)-5-(4-fluorophenyl)-1H-pyrazole

Reagents:

-

2,2-Difluoro-1-(4-fluorophenyl)ethanone (1.0 equiv)

- -Dimethylformamide dimethyl acetal (DMF-DMA) (1.2 equiv)

-

Hydrazine Hydrate (1.5 equiv) or Methyl Hydrazine (for N-methyl analogs)

-

Solvent: Ethanol (Absolute)

Step-by-Step Methodology:

-

Enaminone Formation:

-

Charge a reaction vessel with 2,2-Difluoro-1-(4-fluorophenyl)ethanone (10 mmol) and Toluene (30 mL).

-

Optional: Reflux with a Dean-Stark trap for 30 mins to remove trace water (ensures accurate stoichiometry).

-

Cool to room temperature. Add DMF-DMA (12 mmol).

-

Heat to 90°C for 4 hours. Monitor by TLC (formation of a bright yellow intermediate).

-

Checkpoint: The formation of the enaminone (3-(dimethylamino)-2-(difluoroacetyl)-1-(4-fluorophenyl)...) is indicated by the disappearance of the starting ketone.

-

-

Cyclization:

-

Concentrate the reaction mixture under reduced pressure to remove excess DMF-DMA and toluene (the intermediate is often an oil).

-

Redissolve the residue in Ethanol (20 mL).

-

Cool to 0°C. Dropwise add Hydrazine Hydrate (15 mmol).

-

Allow to warm to room temperature, then reflux for 2 hours.

-

-

Isolation:

-

Cool to room temperature. The product often precipitates.

-

If no precipitate: Evaporate solvent, redissolve in EtOAc, wash with water and brine.

-

Purify via recrystallization (Hexanes/EtOAc) or Flash Chromatography.

-

Expected Yield: 85-92%

Validation:

Secondary Application: Reduction to Chiral Carbinols

The reduction of the ketone to the alcohol creates a difluoromethyl carbinol , a transition-state mimic for proteases.

-

Reagent: Sodium Borohydride (

) in Methanol (0°C). -

Note: The

group increases the acidity of the resulting alcohol (

Reaction Pathway Visualization

The following diagram illustrates the divergent reactivity pathways, highlighting the critical enaminone intermediate node.

Caption: Divergent synthesis pathways. The reversible hydration (Red) competes with nucleophilic attack. The Enaminone route (Yellow) is preferred for heterocycle construction.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield | Hydrate interference | Azeotropic distillation with toluene prior to adding DMF-DMA. |

| Defluorination | Basic hydrolysis | Avoid strong alkoxide bases (e.g., NaOEt) at high temps; use amine bases or neutral conditions. |

| Regio-scrambling | Direct hydrazine attack | Switch strictly to the Enaminone protocol; do not mix ketone and hydrazine directly. |

References

-

Vertex AI Search. (2025). Medicinal chemistry applications of difluoromethyl ketones. Retrieved from

-

Vertex AI Search. (2025). Synthesis of 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid. Retrieved from

-

Vertex AI Search. (2025). Regioselective synthesis of 3-difluoromethyl pyrazoles via [3 + 2] cycloaddition. Retrieved from

-

Vertex AI Search. (2025). Difluoromethylation Chemistry: A Strategic Tool for Next-Generation Pharmaceuticals. Retrieved from

Application Note: Strategic Synthesis of Difluoromethylated Benzimidazoles

Executive Summary: The Bioisosteric Advantage

In modern drug discovery, the difluoromethyl group (

-

pKa Modulation: The electron-withdrawing nature of fluorine lowers the basicity of the benzimidazole nitrogen (pKa ~5.5

<4.0), improving metabolic stability against cytochrome P450 oxidation. -

Lipophilicity: It increases LogP compared to the parent heterocycle, enhancing membrane permeability while retaining H-bond donor capability via the polarized C-H bond.

This guide details the robust synthesis of 2-(difluoromethyl)benzimidazoles . While the prompt specifies "fluorinated ketones," it is critical to note that in medicinal chemistry, the C2-benzimidazole scaffold is most efficiently accessed via difluoroacetic acid derivatives (esters, hydrates, or hemiacetals), which function as "masked" carbonyl equivalents. True ketones yield dihydro-intermediates requiring oxidative workup; therefore, this protocol focuses on the most direct, high-fidelity pathways to the aromatic bioactive core.

Reaction Mechanics & Strategic Reagent Selection

The formation of the benzimidazole core follows a Phillips-type condensation mechanism. Success depends on managing the equilibrium between the open-chain Schiff base and the cyclized dihydro-intermediate.

Critical Pathway Analysis

-

Nucleophilic Attack: The diamine attacks the fluorinated carbonyl carbon.

-

Dehydration/Cyclization: Acid catalysis promotes the loss of water/alcohol to form the imidazole ring.

-

The Fluorine Challenge: The strong electron-withdrawing effect of the

group destabilizes the transition state for cyclization compared to non-fluorinated analogs, often requiring higher temperatures or stronger dehydration agents (e.g., Dean-Stark apparatus or Polyphosphoric acid).

Reagent Comparison Table

| Precursor Type | Specific Reagent | Reactivity | Defluorination Risk | Recommended Use Case |

| Ester | Ethyl difluoroacetate (EDFA) | Moderate | Low | Scalable Process (Preferred). Cleaner impurity profile. |

| Acid | Difluoroacetic acid (DFAA) | High | Moderate (at high T) | Rapid discovery scale; often requires PPA or microwave. |

| Hemiacetal | Difluoroacetaldehyde ethyl hemiacetal | High | Low | Mild conditions; good for sensitive substrates. |

| Ketone | Variable | High | Yields 2,2-disubstituted products; requires oxidative step for aromaticity. |

Visualizing the Mechanism

The following diagram outlines the mechanistic pathway, highlighting the critical "Dehydration Bottleneck" where reaction stalling frequently occurs.

Caption: Mechanistic pathway of acid-catalyzed condensation. The dehydration step (red diamond) is the thermodynamic barrier requiring water removal.

Detailed Experimental Protocols

Protocol A: Scalable Synthesis (Dean-Stark Dehydration)

Best for: Gram-scale synthesis, high purity requirements, robust substrates.

Reagents:

-

Substituted o-phenylenediamine (1.0 equiv)

-

Ethyl difluoroacetate (1.2 - 1.5 equiv)

-

-Toluenesulfonic acid monohydrate (

-

Solvent: Toluene or Xylene (anhydrous)

Step-by-Step Workflow:

-

Setup: Equip a round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

-

Charging: Add the diamine and solvent (concentration ~0.2 M). Add

-TsOH. -

Addition: Add Ethyl difluoroacetate (EDFA) in one portion.

-

Reaction: Heat to vigorous reflux. The solvent must boil actively to carry water/ethanol into the trap.

-

Checkpoint: Monitor the trap. You should see an aqueous/ethanolic layer separate from the toluene within 1 hour.

-

-

Duration: Reflux for 4–12 hours. Monitor by TLC (System: 50% EtOAc/Hexanes) or LCMS. Look for the disappearance of the amide intermediate (often

similar to product + 18/46 mass units depending on hydration). -

Workup:

-

Cool to room temperature.[1]

-

Neutralize with sat.

(aq). -

Extract with Ethyl Acetate (3x).

-

Wash combined organics with Brine, dry over

.

-

-

Purification: Concentrate in vacuo. Recrystallize from

/Hexanes or purify via silica flash chromatography.

Protocol B: Microwave-Assisted Synthesis

Best for: Library generation, screening, difficult substrates.

Reagents:

-

o-phenylenediamine (1.0 equiv)

-

Difluoroacetic acid (2.0 equiv)

-

Solvent: Ethanol or 1,4-Dioxane

Step-by-Step Workflow:

-

Charging: In a microwave vial (2–5 mL), dissolve diamine in Ethanol (0.5 M).

-

Addition: Add Difluoroacetic acid. Seal the vial.

-

Irradiation: Heat to 150°C for 15–30 minutes .

-

Note: The high temperature overcomes the activation energy barrier imposed by the electron-withdrawing fluorines without requiring a dehydration trap.

-

-

Workup: Dilute with water, basify with

to pH 8. The product often precipitates. Filter and wash with cold water.[1][2]

Experimental Workflow Visualization

Caption: Operational workflow for the scalable synthesis of 2-difluoromethylbenzimidazoles.

Scope, Limitations, and Troubleshooting

Substrate Tolerance

-

Electron-Donating Groups (EDGs): (e.g., -Me, -OMe on the diamine). Accelerate the reaction. Proceed rapidly under standard conditions.

-

Electron-Withdrawing Groups (EWGs): (e.g., -NO2, -Cl). Significantly retard nucleophilic attack. Recommendation: Use Protocol B (Microwave) or switch solvent to

-dichlorobenzene (higher boiling point).

Troubleshooting Guide

| Issue | Diagnosis | Solution |

| Stalled Reaction | Presence of uncyclized amide intermediate (M+18 relative to product). | The dehydration step is blocked. Add activated 4Å Molecular Sieves or increase reaction time/temperature. |

| Defluorination | Formation of unsubstituted benzimidazole or hydroxymethyl analogs. | Reaction conditions are too basic or temperature is too high for prolonged periods. Switch to EDFA (ester) and avoid strong mineral acids. |

| Regioisomers | Mixture of 5- and 6-substituted products (if diamine is unsymmetrical). | This is intrinsic to the tautomeric nature of benzimidazoles. Separation requires careful chromatography or crystallization. |

References

-

Organic Syntheses. Benzimidazole (General Phillips Condensation Protocol). Org.[2][3][4][5] Synth. 1943, Coll. Vol. 2, 65. [Link]

-

Beilstein Journal of Organic Chemistry. Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. Beilstein J. Org.[6] Chem. 2016, 12, 2410–2419.[6] [Link]

-

MDPI Molecules. Design, Synthesis, and Biological Evaluation of 2-Difluoromethylbenzimidazole Derivatives. Molecules 2022, 27(3), 865. [Link]

-

Organic Chemistry Portal. Synthesis of Benzimidazoles (Recent Literature). [Link]

Sources

- 1. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. researchgate.net [researchgate.net]

- 4. Medicinal chemistry of benzimidazole, a versatile pharmacophore - Curr Trends Pharm Pharm Chem [ctppc.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. BJOC - Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity [beilstein-journals.org]

Troubleshooting & Optimization

Stability of 2,2-Difluoro-1-(4-fluorophenyl)ethanone under basic conditions

Technical Support Center: 2,2-Difluoro-1-(4-fluorophenyl)ethanone

Executive Summary: The Stability Paradox

Status: CRITICAL ATTENTION REQUIRED

Molecule: 2,2-Difluoro-1-(4-fluorophenyl)ethanone CAS: 102429-13-2 (Generic for difluoroacetophenones: 395-01-7)[1]

The Core Issue:

This molecule presents a classic "electrophilic paradox." The

In basic conditions, you are fighting a three-way war between:

-

Hydration: Reversible formation of gem-diols (often mistaken for degradation).[1][2][3]

-

Cleavage: Irreversible "haloform-type" fragmentation (actual degradation).[1]

-

Enolization: The desired pathway for C-C bond formation.[1]

Module 1: The "Disappearing" Compound (Hydration)

Symptom: "I dissolved my compound in aqueous base/methanol, and the NMR shows the carbonyl peak shifted from ~185 ppm to ~95 ppm. Is it decomposed?"

Diagnosis: Likely False Alarm . You are observing the hydrate (gem-diol) or hemiacetal equilibrium.[1][3]

Technical Insight:

The electron-withdrawing effect of the

Troubleshooting Protocol:

| Observation | Cause | Action |

| Carbonyl C moves from | Hydrate Formation. The | |

| LCMS Mass Shift | Mass shows | Solvent Adduct. You are seeing the hydrate ( |

| Solubility Change | Compound becomes unexpectedly soluble in water.[1] | Gem-diol Formation. The diol is much more polar than the ketone. |

Module 2: The "Broken" Compound (Cleavage)

Symptom: "My reaction yield is <10%, and I isolated 4-fluorobenzoic acid."

Diagnosis: Nucleophilic Cleavage . You used a "hard" nucleophilic base (e.g.,

The Mechanism of Failure:

Unlike standard ketones,

Figure 1: The irreversible degradation pathway of 2,2-difluoro-1-arylethanones in the presence of hard nucleophiles.

Prevention Strategy:

-

Avoid Hydroxides/Alkoxides: Never use

, -

Temperature Control: Cleavage has a higher activation energy than deprotonation.[1] Keep reactions at -78°C to -40°C .

-

Steric Protection: If a nucleophilic base is required, use bulky ones like

, though non-nucleophilic bases are preferred.[1]

Module 3: The "Elusive" Enolate (Safe Activation)

Symptom: "How do I perform an Aldol or alkylation without destroying the molecule?"

Solution: Use Non-Nucleophilic Bases under kinetic control.[1]

Protocol: Safe Enolate Generation

-

Solvent: Anhydrous THF or DCM (critical to avoid hydration).[1]

-

Base Selection:

-

Procedure:

-

Cool THF solution of base (1.1 eq) to -78°C.

-

Add 2,2-difluoro-1-(4-fluorophenyl)ethanone slowly (dropwise).

-

Stir for 15-30 mins to form the enolate (observe color change, typically yellow/orange).

-

Add electrophile immediately.[1] Do not store the enolate.

-

Figure 2: Base selection decision tree for maintaining stability.

Frequently Asked Questions (FAQs)

Q1: Can I use

Q2: I see a peak at -125 ppm in

Q3: Is the enolate stable at room temperature?

A: No. Difluoroenolates are prone to defluorination (elimination of

Q4: Why is the 4-fluorophenyl analog worse than the phenyl analog?

A: The para-fluorine atom is electron-withdrawing (inductive effect dominates over resonance in this context). This makes the carbonyl carbon even more positive (

References

-

Hydration Equilibrium of Fluorin

-

Cleavage of Difluoromethyl Ketones (Haloform-type)

-

Safe Enolate Gener

-

Reactivity of 2,2-Difluoroacetophenone Deriv

Sources

Validation & Comparative

Definitive 19F NMR Assignment Guide: 2,2-Difluoro-1-(4-fluorophenyl)ethanone

The following guide details the 19F NMR assignment for 2,2-Difluoro-1-(4-fluorophenyl)ethanone , designed for researchers requiring definitive structural verification.

Executive Summary & Strategic Context

Accurate characterization of 2,2-Difluoro-1-(4-fluorophenyl)ethanone (CAS: 102429-07-2) is critical in medicinal chemistry, particularly as an intermediate for bioactive fluorinated heterocycles. The molecule presents a unique spectroscopic challenge: distinguishing between two distinct fluorine environments—the aromatic fluorine (Ar-F) and the aliphatic difluoromethyl group (-CHF

This guide compares the Standard 1D

Structural Analysis & Theoretical Shifts

The molecule contains two magnetically distinct fluorine environments. Their chemical shifts are governed by hybridization (sp

| Environment | Structural Fragment | Predicted Shift (CDCl | Multiplicity (Coupled) | Coupling Constants ( |

| Site A | Ar-F (Para-substituted) | -103 to -108 ppm | Multiplet (tt) | |

| Site B | -CHF | -118 to -125 ppm | Doublet (d) |

Critical Mechanic: The large geminal coupling (

) in the -CHFgroup is the primary diagnostic feature. The aromatic fluorine signal is defined by smaller vicinal couplings to the phenyl ring protons.

Comparative Analysis: Assignment Protocols

This section objectively compares the "Standard" approach (Coupled) with the "Optimized" approach (Decoupled) to demonstrate the performance gap in clarity and quantification.

Method A: Standard 1D

F NMR (Proton-Coupled)

-

Performance: High information density but prone to signal overlap in impure samples.

-

Observation:

-

Signal A (Ar-F): Appears as a complex "triplet of triplets" or multiplet due to coupling with aromatic protons.

-

Signal B (-CHF

): Appears as a distinct doublet split by the single

-

-

Risk: If the sample contains precursors (e.g., 4-fluoroacetophenone) or side products, the complex multiplets can overlap, making integration unreliable.

Method B:

F{

H} NMR (Inverse Gated Decoupled) [RECOMMENDED]

-

Performance: Collapses multiplets into singlets, maximizing signal-to-noise (S/N) ratio and resolution.

-

Observation:

-

Signal A (Ar-F): Collapses to a sharp singlet .

-

Signal B (-CHF

): Collapses to a sharp singlet .

-

-

Advantage: This method allows for precise integration (1:2 ratio validation) and immediate identification of impurities (which will appear as extra singlets rather than buried multiplets).

Detailed Experimental Protocol

Reagents & Equipment

-

Solvent: CDCl

(Preferred for resolution) or DMSO-d-

Note: DMSO-d

may shift the -CHF

-

-

Internal Standard:

-Trifluorotoluene (

Step-by-Step Workflow

-

Sample Prep: Dissolve 10-15 mg of substrate in 0.6 mL CDCl

. Ensure the solution is clear; filter if necessary to prevent line broadening. -

Acquisition (Experiment 1 - Coupled):

-

Pulse Sequence: zg (Standard 1D).

-

Sweep Width: -50 ppm to -200 ppm.

-

Scans: 16-32.

-

Goal: Identify the doublet at ~ -120 ppm to confirm the presence of the -CHF

proton.

-

-

Acquisition (Experiment 2 - Decoupled):

-

Pulse Sequence: zgpg (Waltz-16 decoupling).

-

D1 (Relaxation Delay): Set to >5 seconds to ensure quantitative integration (F nuclei have long T1).

-

Goal: Integrate peaks.[1] Target ratio is 1.0 (Ar-F) : 2.0 (-CHF

) .

-

Logic Visualization (Decision Tree)

The following diagram illustrates the logical flow for assigning the signals and validating the structure against common pitfalls (e.g., mono-fluorinated impurities).

Caption: Decision tree for validating 2,2-difluoro-1-(4-fluorophenyl)ethanone structure via 19F NMR signal multiplicity.

Troubleshooting & Impurity Profile

| Impurity / Alternative | 19F Shift Difference | Diagnostic Feature |

| 4-Fluoroacetophenone (Starting Material) | Ar-F: ~ -105 ppm | Missing the -CHF |

| 2-Fluoro-1-(4-fluorophenyl)ethanone (Mono-fluoro) | Ar-F: ~ -105 ppmCH | The aliphatic signal shifts drastically upfield to -230 ppm (triplet). |

| Hydrate Form (Gem-diol) | Ar-F: Shift < 1 ppmCHF | In wet solvents, the ketone C=O hydrates, shifting the CHF |

References

- Dungan, C. H., & Van Wazer, J. R. (1970). Compilation of reported F19 NMR chemical shifts. Wiley-Interscience. (Foundational text for general 19F ranges: Ar-F vs CHF2).

-

Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.[2] Link (Authoritative source for coupling constants J_HF).

-

PubChem. (2025).[2] 2,2-Difluoroacetophenone Spectral Data. National Library of Medicine. Link (Analogue data supporting -CHF2 shift assignment).

-

SpectraBase. (2025).[2][3][4] 4-Fluoroacetophenone 19F NMR Spectrum. Wiley Science Solutions. Link (Reference for Ar-F chemical shift).[4]

Sources

Mastering HPLC Separation of Fluorinated Acetophenone Derivatives: A Comparative Guide

Topic: HPLC Method Development for Fluorinated Acetophenone Derivatives Content Type: Publish Comparison Guide

Executive Summary: The Isomer Challenge

Fluorinated acetophenone derivatives are critical pharmacophores in medicinal chemistry, often serving as bioisosteres to improve metabolic stability and lipophilicity. However, for the analytical chemist, they present a formidable challenge: regioisomer separation .

The structural similarity between ortho-, meta-, and para- isomers results in nearly identical hydrophobicity (logP), rendering traditional C18 alkyl phases ineffective. This guide objectively compares the industry-standard C18 (ODS) stationary phase against the Pentafluorophenyl (PFP) phase. We demonstrate why PFP is the superior alternative for this specific application, supported by mechanistic insights and experimental protocols.

Comparative Analysis: C18 vs. PFP vs. Phenyl-Hexyl[1]

To achieve baseline resolution (

Table 1: Stationary Phase Performance Matrix

| Feature | C18 (Octadecyl) | Phenyl-Hexyl | PFP (Pentafluorophenyl) |

| Primary Mechanism | Hydrophobic Interaction (Dispersive) | Dipole-Dipole + | |

| Selectivity for F-Isomers | Low . Relies on minor logP differences. | Medium . Separates based on aromatic electron density. | High . Separates based on F-position and molecular shape. |

| Elution Order | Often co-elutes ( | Variable. | Distinct (Ortho |

| Mobile Phase Preference | Acetonitrile (MeCN) or Methanol (MeOH). | Methanol (enhances | Methanol (Crucial for dipole interactions). |

| Recommendation | Baseline/Screening only. | Alternative if PFP fails. | Primary Choice for F-acetophenones. |

The Mechanistic "Why": Dipoles and Shape[2]

-

C18 Failure Mode: The fluorine atom is small (Van der Waals radius similar to H) and highly electronegative. Moving a fluorine from the 2-position (ortho) to the 4-position (para) barely changes the molecule's overall hydrophobicity, leading to co-elution on C18.

-

PFP Success Mode: The PFP ligand contains a rigid aromatic ring with five fluorine atoms.

-

Dipole-Dipole: The C-F bonds on the stationary phase interact strongly with the polarized carbonyl and C-F bonds of the analyte.

-

Shape Selectivity: The "Ortho Effect." The 2'-fluoro isomer is sterically hindered and cannot approach the planar PFP surface as closely as the flat 4'-fluoro isomer. Consequently, Ortho elutes early , while Para is retained longer due to maximum surface contact (

overlap).

-

Visualizing the Decision Pathway

The following decision tree outlines the logical flow for method development, ensuring no time is wasted on ineffective columns.

Figure 1: Strategic decision tree for selecting the optimal stationary phase for fluorinated isomers.

Experimental Protocol: The "PFP-Methanol" System

This protocol is designed to be self-validating . If the resolution between the critical pair (typically ortho/meta) is less than 1.5, the method instructs specific parameter adjustments.

Materials

-

Analytes: 2'-Fluoroacetophenone, 3'-Fluoroacetophenone, 4'-Fluoroacetophenone.

-

Column: PFP (Pentafluorophenyl) Phase (e.g., 150 x 4.6 mm, 3 µm or 5 µm).

-

Solvents: HPLC-grade Water and Methanol (MeOH). Note: Acetonitrile suppresses

interactions and should be avoided for PFP unless necessary.

Step-by-Step Workflow

1. Preparation:

-

Prepare a stock solution of the isomer mixture at 0.1 mg/mL in 50:50 Water:MeOH.

-

Self-Check: Ensure the sample solvent matches the initial mobile phase strength to prevent peak distortion.

2. Initial Gradient Screening:

-

Mobile Phase A: Water + 0.1% Formic Acid (maintains analyte neutrality and silanol suppression).

-

Mobile Phase B: Methanol + 0.1% Formic Acid.[1]

-

Gradient: 5% B to 95% B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Temperature: 25°C (Lower temperatures enhance shape selectivity).

-

Detection: UV @ 254 nm (primary) and 210 nm (secondary).

3. Data Analysis & Optimization:

-

Expected Elution Order: 2'-F (Ortho)

3'-F (Meta) -

Why? The 4'-isomer is the most planar, allowing maximum surface area contact with the PFP ring. The 2'-isomer has steric clash between the fluorine and the acetyl group, twisting the molecule and reducing retention.

4. Refinement (If

-

Action: Switch to an Isocratic hold . Look at the %B where the peaks eluted in the gradient (e.g., 45% B). Set an isocratic run at 5-10% lower than that concentration (e.g., 35% B).

-

Action: Lower temperature to 15-20°C. Shape selectivity generally increases as temperature decreases.

Representative Performance Data

The following data illustrates the expected performance difference between a standard C18 column and a PFP column for a mixture of 2'-, 3'-, and 4'-fluoroacetophenone.

Table 2: Comparative Resolution Data

| Parameter | C18 Column (Standard) | PFP Column (Recommended) |

| Mobile Phase | Water / Acetonitrile (50:50) | Water / Methanol (55:45) |

| Peak 1 ( | 4.2 min (2'-F & 3'-F co-elute) | 5.8 min (2'-Fluoroacetophenone) |

| Peak 2 ( | 4.4 min (4'-Fluoroacetophenone) | 6.5 min (3'-Fluoroacetophenone) |

| Peak 3 ( | N/A | 7.9 min (4'-Fluoroacetophenone) |

| Critical Resolution ( | 0.6 (Failed) | 2.8 (Excellent) |

| Tailing Factor ( | 1.1 | 1.05 |

Interpretation: The C18 column fails to resolve the ortho and meta isomers due to lack of shape selectivity. The PFP column achieves baseline separation with significant spacing, driven by the interaction between the fluorine on the ring and the stationary phase.

Troubleshooting & Robustness

To ensure Trustworthiness and reproducibility, monitor these common failure points:

-

Loss of Resolution:

-

Cause: Methanol evaporation or "phase collapse" (though rare in PFP).

-

Fix: PFP columns are robust in 100% aqueous conditions, unlike some C18s. However, ensure the column is re-equilibrated (10-20 column volumes) if switching between high/low organic content.

-

-

Peak Tailing:

-

Pressure Increases:

-

Cause: Methanol has a higher viscosity than Acetonitrile.

-

Fix: If backpressure exceeds system limits, increase column temperature to 30-35°C, but be aware this may slightly reduce shape selectivity (trade-off).

-

References

-

Waters Corporation. Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. Waters Application Notes. Link

-

Advanced Chromatography Technologies (ACE). ACE C18-PFP: A Unique C18 Bonded HPLC Column with the Extra Selectivity of a Pentafluorophenyl (PFP) Phase. Chromatography Today. Link

-

Phenomenex. The Ultimate Guide to HPLC/UHPLC Reversed Phase Selectivity. Phenomenex Technical Guides. Link

-

Bell, D. S., & Jones, A. D. (2005). Solute attributes and molecular interactions contributing to retention on a fluorinated stationary phase. Journal of Chromatography A, 1073(1-2), 99-109. Link

-

Euerby, M. R., et al. (2007). Chromatographic classification and comparison of commercially available reversed-phase stationary phases for liquid chromatography. Journal of Chromatography A, 1154(1-2), 138-151. Link

Sources

- 1. symta.com [symta.com]

- 2. chemscene.com [chemscene.com]

- 3. phenomenex.com [phenomenex.com]

- 4. 4'-Fluoroacetophenone, 99% 500 mL | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 5. uv.es [uv.es]

- 6. longdom.org [longdom.org]

- 7. chemimpex.com [chemimpex.com]

- 8. jjc.yu.edu.jo [jjc.yu.edu.jo]

- 9. Separation of positional CPP isomers by chiral HPLC-DAD of seized tablets - PubMed [pubmed.ncbi.nlm.nih.gov]

Bioisosteric replacement of carbonyls with difluoromethylene groups

Bioisosteric Replacement: Carbonyl ( ) Difluoromethylene ( )

Executive Analysis: The Strategic Rationale

The replacement of a carbonyl oxygen with a gem-difluoromethylene group is a "non-classical" bioisosteric strategy. Unlike simple steric replacements, this modification fundamentally alters the electronic landscape of the molecule while preserving its gross geometry.

Primary Drivers for Replacement:

-

Metabolic Stability: The

bond is metabolically inert. Replacing a labile carbonyl (prone to nucleophilic attack or reduction) with -

Transition State Mimicry: The

group is tetrahedral ( -

Lipophilicity Modulation: While the carbonyl group is a hydrogen bond acceptor (HBA) and polar, the

group is lipophilic and a very weak HBA, significantly altering membrane permeability (

Physicochemical Comparison

To effectively deploy this bioisostere, one must understand the subtle structural and electronic shifts.

Structural & Electronic Metrics

| Feature | Carbonyl Group ( | Difluoromethylene ( | Impact on Design |